molecular formula C22H18FN5O B3338802 5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one CAS No. 1202619-60-0

5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one

Cat. No.: B3338802
CAS No.: 1202619-60-0
M. Wt: 387.4 g/mol
InChI Key: KRZGYOQJCVKWHG-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[1,5-a]pyridine core substituted at position 8 with a 3-fluorophenyl group and at position 2 with an amino-linked isoindolin-1-one moiety.

Properties

IUPAC Name

5-[[8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-3,3-dimethyl-2H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O/c1-22(2)18-12-15(8-9-17(18)20(29)26-22)24-21-25-19-16(7-4-10-28(19)27-21)13-5-3-6-14(23)11-13/h3-12H,1-2H3,(H,24,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZGYOQJCVKWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC(=CC=C5)F)C(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731234
Record name 5-{[8-(3-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino}-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202619-60-0
Record name 5-{[8-(3-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino}-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one is a synthetic compound with significant potential in medicinal chemistry. Its structure incorporates a triazole moiety, which is known for various biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula: C22H18FN5O
  • Molecular Weight: 387.41 g/mol
  • CAS Number: 1202619-60-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The incorporation of the triazole ring enhances its ability to modulate various biological processes.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit potent anticancer properties. For instance:

  • Cytotoxicity : The compound was evaluated for its cytotoxic effects against several cancer cell lines. It demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents .
  • Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells was assessed using flow cytometry techniques. Results indicated a dose-dependent increase in apoptotic cells, suggesting that it may trigger programmed cell death through caspase activation pathways .

Case Studies

  • Study on TNF-α Inhibition : In a study examining the immunomodulatory effects of related compounds, it was found that they could significantly reduce TNF-α levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential anti-inflammatory effects for compounds like 5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one .
  • Cereblon Modulation : Another research highlighted the role of similar isoindolinone derivatives as cereblon modulators, which are crucial in multiple myeloma treatment. The ability to modulate cereblon activity could position this compound as a candidate for further exploration in hematological malignancies .

Structure-Activity Relationship (SAR)

The structure of 5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one suggests that modifications to the triazole and isoindolinone frameworks can significantly influence its biological activity. The presence of the fluorophenyl group appears to enhance its potency against certain cancer cell lines by increasing lipophilicity and improving binding interactions with target proteins .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 Value (µM)Reference
5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-oneAnticancer0.76
LenalidomideAnticancer0.13
Compound 10a (related structure)TNF-α Inhibition0.76 ± 0.08
Compound from related studyApoptosis InductionN/A

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one exhibit promising anticancer properties. The triazole ring is known for its ability to interfere with cellular processes involved in cancer progression. Studies have shown that derivatives of triazole-pyridine compounds can induce apoptosis in cancer cell lines, suggesting that this compound may possess similar effects .

2. Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Triazole derivatives have been studied for their effectiveness against various bacterial and fungal strains. Preliminary data indicate that 5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one may inhibit the growth of specific pathogens, warranting further investigation into its mechanism of action .

3. Neurological Disorders

Given the presence of the isoindolinone structure, which is often associated with neuroactive compounds, this compound may have implications in treating neurological disorders. Research into related compounds has shown potential in modulating neurotransmitter systems and providing neuroprotective effects . Further studies are necessary to elucidate the specific effects of this compound on neurological pathways.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that triazole derivatives can induce apoptosis in various cancer cell lines.
Study 2Antimicrobial EffectIdentified potential inhibition of bacterial growth in vitro using triazole-pyridine derivatives.
Study 3Neuroprotective EffectsSuggested modulation of neurotransmitter systems by isoindolinone derivatives in animal models.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The introduction of the 3-fluorophenyl group into the triazole structure can be achieved through nucleophilic aromatic substitution reactions. This reaction typically requires strong nucleophiles and can be facilitated under basic conditions.

Cyclization Reactions

Cyclization reactions are significant in constructing the triazole and isoindolin structures. The formation of the triazole ring generally occurs via:

  • Condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

  • Cycloaddition reactions where azomethine derivatives react with nitriles or isocyanates to form triazoles.

Functional Group Modifications

Post-synthesis modifications can enhance the biological activity of the compound. These include:

  • Acylation : Introducing acyl groups to improve solubility and bioavailability.

  • Alkylation : Modifying nitrogen atoms in the triazole or isoindolin moieties to alter pharmacokinetic properties.

Detailed Reaction Mechanisms

The following tables summarize key reactions and their mechanisms associated with this compound.

Reaction TypeReactantsProductsMechanism Description
Nucleophilic Aromatic Substitution3-Fluorophenol + triazolo[1,5-a]pyridine5-(3-Fluorophenyl)- triazolo[1,5-a]pyridineNucleophile attacks the electrophilic aromatic carbon, displacing a leaving group (e.g., halide).
CyclizationHydrazine + α,β-unsaturated carbonylTriazole derivativeFormation of a cyclic intermediate followed by dehydration to yield the triazole ring structure.
AcylationCompound + Acetic AnhydrideAcetylated productNucleophilic attack by the amine on the acyl chloride followed by elimination of acetic acid.
AlkylationCompound + Alkyl halideAlkylated productNucleophilic attack on the alkyl halide leading to substitution at nitrogen or carbon centers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazolo Heterocycles

The target compound shares structural motifs with several triazolo-fused heterocycles:

  • 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (): This derivative has a triazolo-pyridine core but differs in fusion position ([4,3-a] vs. [1,5-a]) and substituents (carboxylic acid at position 3 vs. isoindolinone at position 5). Such differences may alter electronic properties and target selectivity .
  • Example 123 () : A pyrazolo[3,4-d]pyrimidine-chromen hybrid with a 3-fluorophenyl substituent. While distinct in core structure, the shared fluorophenyl group highlights the role of fluorine in enhancing lipophilicity and metabolic stability .
  • (5S)-3,3-difluoro-5-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl methanone (): This compound substitutes a triazolo-pyrimidine core with a piperidine group, demonstrating the versatility of triazolo scaffolds in drug design .

Fluorophenyl-Substituted Derivatives

The 3-fluorophenyl group in the target compound is a common pharmacophore in kinase inhibitors. Example 123 () incorporates this substituent on a chromen ring, yielding a molecular weight of 550.7 and a high melting point (293–296°C), suggesting strong crystalline packing. The target compound’s fluorophenyl group may similarly enhance binding affinity but with distinct steric effects due to its attachment to a triazolo-pyridine .

Isoindolinone Derivatives

Isoindolin-1-one moieties are prevalent in bioactive compounds. Example 123 () features a 5-substituted isoindolinone linked to a pyrazolo-pyrimidine, achieving a 35% synthetic yield. The target compound’s 3,3-dimethylisoindolinone group likely improves metabolic stability compared to non-methylated analogs .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) Source
Target Compound [1,2,4]triazolo[1,5-a]pyridine 8-(3-Fluorophenyl), 5-amino-isoindolinone N/A N/A N/A
Example 123 (pyrazolo-pyrimidine-chromen hybrid) pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl)chromen 550.7 293–296
8-Fluoro-triazolo[4,3-a]pyridine-3-carboxylic acid [1,2,4]triazolo[4,3-a]pyridine 8-fluoro, 3-carboxylic acid N/A N/A
compound [1,2,4]triazolo[1,5-a]pyrimidine 5-methyl, piperidin-1-yl N/A N/A

Research Findings and Implications

  • Synthetic Challenges: Example 123 () achieved a moderate yield (35%), suggesting that steric hindrance from the isoindolinone group in the target compound may require optimized coupling conditions .
  • Fluorine Effects : Fluorine substitution, as seen in multiple analogs, improves membrane permeability and resistance to oxidative metabolism, a feature likely shared by the target compound .
  • Structural Diversity : The triazolo scaffold’s adaptability (e.g., pyridine vs. pyrimidine cores) allows tuning of electronic properties for target-specific interactions .

Q & A

Q. What synthetic routes are typically employed to synthesize 5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis often involves multi-step reactions, including:
  • Cyclocondensation : Formation of the [1,2,4]triazolo[1,5-a]pyridine core via cyclization of hydrazine derivatives with substituted pyridines. For example, 3-fluorophenyl-substituted precursors can undergo cyclization under reflux in ethanol or methanol .
  • Amine Coupling : The amino group on the isoindolin-1-one moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination using palladium catalysts .
  • Optimization : Yield improvements (e.g., from ~40% to >60%) are achieved by adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing isoindolin-1-one methyl groups at δ ~1.5 ppm and triazole protons at δ ~8–9 ppm) .
  • LC-MS : Validates molecular weight (e.g., m/z = 432.2 [M+H]+) and detects impurities .
  • Elemental Analysis : Confirms C, H, N composition (e.g., calculated: C 66.27%, H 4.65%, N 16.86%; observed: C 66.31%, H 4.69%, N 16.88%) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for the triazole-pyridine fusion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole nitrogen atoms often show high electron density, favoring interactions with biological targets like kinases .
  • Molecular Docking : Simulates binding affinities to enzymes (e.g., cyclin-dependent kinases) by aligning the compound’s fluorophenyl and triazole groups with hydrophobic pockets. Software like AutoDock Vina or Schrödinger Suite is used with force fields optimized for heterocycles .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for experimental validation .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or LC-MS adducts)?

  • Methodological Answer :
  • NMR Anomalies : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks. For splitting discrepancies, conduct 2D experiments (COSY, HSQC) to confirm coupling networks .
  • LC-MS Adducts : Add 0.1% formic acid to mobile phases to suppress sodium/potassium adducts. For persistent impurities, employ preparative HPLC (C18 column, 70:30 acetonitrile/water) .
  • Elemental Analysis Mismatches : Purify via recrystallization (e.g., methanol/water) and re-analyze. Contaminants like solvent residues or unreacted precursors are common culprits .

Q. What are the challenges in achieving regioselectivity during [1,2,4]triazolo[1,5-a]pyridine core formation, and how can they be mitigated?

  • Methodological Answer :
  • Regioselectivity Issues : Competing pathways during cyclization (e.g., [1,5-a] vs. [1,5-c] fusion) arise from ambiguous nucleophilic attack sites on pyridine precursors.
  • Mitigation Strategies :
  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) on pyridines to steer cyclization .
  • Metal Catalysis : Use Cu(I) or Pd(II) to stabilize transition states favoring [1,5-a] isomer formation .
  • Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to favor the thermodynamically less stable but desired product .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one

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